molecular formula C10H12N2O2 B14821987 3-Cyclopropoxy-5-(methylamino)picolinaldehyde

3-Cyclopropoxy-5-(methylamino)picolinaldehyde

Cat. No.: B14821987
M. Wt: 192.21 g/mol
InChI Key: DSZZDCYTQCBDEB-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-(methylamino)picolinaldehyde is an organic compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol . It is a derivative of picolinaldehyde, featuring a cyclopropoxy group at the 3-position and a methylamino group at the 5-position. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of cyclopropyl bromide and methylamine in the presence of a base to achieve the desired substitutions . The reaction conditions often include solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 3-Cyclopropoxy-5-(methylamino)picolinaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-(methylamino)picolinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropoxy and methylamino groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of bases or acids.

Major Products Formed

    Oxidation: 3-Cyclopropoxy-5-(methylamino)picolinic acid.

    Reduction: 3-Cyclopropoxy-5-(methylamino)picolinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclopropoxy-5-(methylamino)picolinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-(methylamino)picolinaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyclopropoxy and methylamino groups may enhance the compound’s binding affinity and specificity for certain biological targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-5-(methylamino)picolinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyclopropoxy and methylamino groups on the picolinaldehyde scaffold allows for unique reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

3-cyclopropyloxy-5-(methylamino)pyridine-2-carbaldehyde

InChI

InChI=1S/C10H12N2O2/c1-11-7-4-10(14-8-2-3-8)9(6-13)12-5-7/h4-6,8,11H,2-3H2,1H3

InChI Key

DSZZDCYTQCBDEB-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(N=C1)C=O)OC2CC2

Origin of Product

United States

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